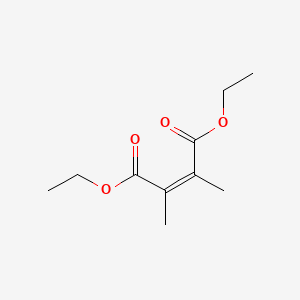

(Z)-Diethyl 2,3-dimethylmaleate

説明

BenchChem offers high-quality (Z)-Diethyl 2,3-dimethylmaleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-Diethyl 2,3-dimethylmaleate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

diethyl (Z)-2,3-dimethylbut-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-13-9(11)7(3)8(4)10(12)14-6-2/h5-6H2,1-4H3/b8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKGSLDFLYDTMI-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C)\C(=O)OCC)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (Z)-Diethyl 2,3-dimethylmaleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Diethyl 2,3-dimethylmaleate, with the CAS number 22644-89-9, is an organic compound belonging to the class of dialkyl maleates. As the diethyl ester of 2,3-dimethylmaleic acid, its structure is characterized by a central carbon-carbon double bond with a cis or (Z) configuration. Each carbon of the double bond is substituted with both a methyl group and an ethoxycarbonyl group. This tetrasubstituted, electron-deficient alkene presents a unique combination of electronic and steric properties that distinguish it from its less substituted parent compound, diethyl maleate.

The presence of the two methyl groups on the alkene backbone introduces significant steric hindrance, which is a critical factor governing its reactivity. This guide provides a comprehensive analysis of the known and predicted properties of (Z)-diethyl 2,3-dimethylmaleate, offering insights into its synthesis, spectroscopic characteristics, and chemical behavior. For professionals in drug development and organic synthesis, understanding the interplay of these steric and electronic effects is crucial for effectively utilizing this molecule as a building block or chemical probe.

Physicochemical Properties

Detailed experimental data for (Z)-diethyl 2,3-dimethylmaleate is not extensively reported in the literature. However, its fundamental properties can be reliably identified or estimated based on its chemical structure and comparison with analogous compounds.

| Property | Value | Source |

| Chemical Name | (Z)-diethyl 2,3-dimethylmaleate | - |

| CAS Number | 22644-89-9 | - |

| Molecular Formula | C₁₀H₁₆O₄ | - |

| Molecular Weight | 200.23 g/mol | - |

| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar maleate esters[1] |

| Boiling Point | Not available (expected to be >200 °C) | - |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform); limited solubility in water | [1] |

Synthesis and Purification

The most direct and logical synthetic route to (Z)-diethyl 2,3-dimethylmaleate is the acid-catalyzed esterification of 2,3-dimethylmaleic anhydride with ethanol. This reaction proceeds in two main stages: the initial ring-opening of the anhydride by one molecule of ethanol to form a monoester-carboxylic acid intermediate, followed by the esterification of the remaining carboxylic acid group by a second molecule of ethanol to yield the final diester product.

Proposed Synthesis Protocol: Fischer Esterification

This protocol is based on standard procedures for the esterification of anhydrides and carboxylic acids.[2][3]

Materials:

-

2,3-Dimethylmaleic anhydride (1.0 eq)

-

Anhydrous ethanol (large excess, can serve as solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3-dimethylmaleic anhydride in a large excess of anhydrous ethanol.

-

Catalyst Addition: With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution. The addition is exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), following the disappearance of the starting anhydride. Reaction times can range from several hours to overnight.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Reduce the volume of ethanol using a rotary evaporator. Add water and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude (Z)-diethyl 2,3-dimethylmaleate can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Causality in Experimental Choices:

-

Excess Ethanol: Using ethanol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield according to Le Châtelier's principle.[2]

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the anhydride and the intermediate carboxylic acid, making the carbonyl carbon more electrophilic and accelerating the rate of nucleophilic attack by ethanol.[3]

-

Aqueous Work-up: The washing steps with sodium bicarbonate are essential to remove the sulfuric acid catalyst and any unreacted carboxylic acid intermediate, preventing potential hydrolysis of the ester product during storage or subsequent steps.

Caption: Proposed synthesis of (Z)-diethyl 2,3-dimethylmaleate.

Spectroscopic Analysis

No published spectra for (Z)-diethyl 2,3-dimethylmaleate are readily available. The following predictions are based on the analysis of similar structures such as diethyl maleate, dimethyl maleate, and diethyl dimethylmalonate.[4][5][6][7]

| Technique | Predicted Spectral Features |

| ¹H NMR | δ ~4.2 ppm (quartet, 4H): -O-CH₂- protons of the ethyl groups, coupled to the methyl protons. δ ~2.1 ppm (singlet, 6H): Methyl protons directly attached to the C=C double bond. Due to the symmetry of the molecule, these are expected to be chemically equivalent. δ ~1.3 ppm (triplet, 6H): -CH₃ protons of the ethyl groups, coupled to the methylene protons. |

| ¹³C NMR | δ ~168 ppm: Carbonyl carbon (C=O) of the ester groups. δ ~135 ppm: Sp² carbons of the C=C double bond. δ ~61 ppm: Methylene carbon (-O-CH₂) of the ethyl groups. δ ~15 ppm: Methyl carbon (-CH₃) of the ethyl groups. δ ~14 ppm: Methyl carbon (-CH₃) attached to the double bond. |

| IR Spectroscopy | ~1720-1730 cm⁻¹ (strong): C=O stretching vibration of the α,β-unsaturated ester. ~1650 cm⁻¹ (medium): C=C stretching vibration. The intensity may be weak due to the symmetrical substitution. ~1100-1300 cm⁻¹ (strong): C-O stretching vibrations of the ester groups. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 200. Key Fragments: Loss of an ethoxy group (-OC₂H₅) leading to a peak at m/z = 155. Loss of an ethoxycarbonyl group (-COOC₂H₅) leading to a peak at m/z = 127. Further fragmentation patterns typical of esters would be expected. |

Reactivity and Mechanistic Insights

The reactivity of (Z)-diethyl 2,3-dimethylmaleate is dominated by the interplay between the electron-withdrawing nature of the two ester groups and the significant steric hindrance imposed by the two methyl groups on the double bond.

Diels-Alder Reactions

Maleate esters are classic dienophiles in Diels-Alder reactions due to their electron-deficient double bond.[8][9] However, the tetrasubstituted nature of (Z)-diethyl 2,3-dimethylmaleate, with two alkyl groups on the dienophile's double bond, is expected to severely hinder its participation in such cycloadditions. The approach of a diene to the π-system would be sterically blocked by the methyl groups, likely making this compound a poor dienophile, especially when compared to diethyl maleate.[10] Reactions, if they occur, would require high temperatures or Lewis acid catalysis to overcome the high activation energy.

Caption: Steric hindrance in the Diels-Alder reaction.

Michael Addition (Conjugate Addition)

As an α,β-unsaturated carbonyl compound, (Z)-diethyl 2,3-dimethylmaleate is a potential Michael acceptor.[11][12] The β-carbons (the carbons of the double bond) are electrophilic. However, similar to the Diels-Alder reaction, the steric bulk of the two methyl groups shields these electrophilic centers from nucleophilic attack. While strong, small nucleophiles might add under forcing conditions, the reaction is expected to be significantly slower and less favorable than with unmethylated diethyl maleate. This steric protection makes it a useful substrate for studying the limits of conjugate addition or for applications where selective reactivity is desired.[13]

Caption: Michael addition to a sterically hindered acceptor.

Potential Applications

The unique structural features of (Z)-diethyl 2,3-dimethylmaleate suggest specialized applications rather than its use as a general-purpose reagent.

-

Polymer Chemistry: The steric hindrance around the double bond could be exploited in polymerization. As a comonomer, it would likely decrease the rate of propagation and could be used to introduce rigidity and modify the thermal properties of polymers.[10][14] Its resistance to homopolymerization could be an advantage in creating alternating copolymers.

-

Sterically Hindered Building Block: In multi-step organic synthesis, it could serve as a precursor to complex, sterically congested molecules. Its reduced reactivity could allow for selective transformations on other parts of a molecule without affecting the double bond.

-

Probing Reaction Mechanisms: Due to its attenuated reactivity, it could be used as a control substrate in mechanistic studies to probe the importance of steric effects in reactions like cycloadditions or conjugate additions.

Safety Information

No specific safety data sheet (SDS) is available for (Z)-diethyl 2,3-dimethylmaleate. However, based on the data for diethyl maleate and dimethyl maleate, the following precautions are advised:

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Hazards: May cause skin and eye irritation. May cause an allergic skin reaction.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents.

This guide is intended for informational purposes for qualified professionals and does not substitute for a formal risk assessment. Always consult a comprehensive SDS for related compounds before handling.

References

-

PubChem. Diethyl maleate. National Center for Biotechnology Information. [Link]

-

Gody, G., et al. (2025). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. PMC. [Link]

-

University of Evansville. The Diels-Alder Reaction. [Link]

-

YesVITA. (2025). What are the products of the reaction between maleic anhydride and alcohols?. Blog. [Link]

-

NMR Spectra of New Compounds. (n.d.). [Link]

-

PubChem. Diethyl dimethylmalonate. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Diethyl maleate. [Link]

-

NIST. Diethyl diethylmalonate. NIST Chemistry WebBook. [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

-

Grokipedia. (n.d.). 2,3-Dimethylmaleic anhydride. [Link]

-

mzCloud. (2017). Diethyl maleate. [Link]

-

ChemTube3D. Diels-Alder - Stereochemistry of the dienophile. [Link]

-

Kotha, S., & Khedkar, P. (2009). Diels-Alder reactions in the presence of a minimal amount of water. Tetrahedron Letters, 50(5), 537-540. [Link]

-

Wang, C., et al. (2025). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Chemical Science. [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. [Link]

-

All Bright Industry. (2024). The maleic anhydride alcoholate intermediate then undergoes a series of reactions to form the ester. [Link]

-

Wikipedia. (n.d.). Michael addition reaction. [Link]

-

Gurbanova, F. S., et al. (n.d.). 347 current state of research in the field of maleic anhydride esterification with alcohols. [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. PMC. [Link]

-

NIST. Diethyl diethylmalonate. NIST Chemistry WebBook. [Link]

-

Wikipedia. (n.d.). 2,3-Dimethylmaleic anhydride. [Link]

-

Zhang, X., & Lu, X. (2001). Reactions of Electron-Deficient Alkynes and Allenes under Phosphine Catalysis. Accounts of Chemical Research, 34(7), 535-541. [Link]

-

PubChem. Dimethyl maleate. National Center for Biotechnology Information. [Link]

-

UCL Discovery. (n.d.). and Stereoselective Synthesis of Tetrasubstituted Alkenes via Ruthenium(II)-Catalyzed C–H Alkenylation. [Link]

-

PrepChem.com. (n.d.). Synthesis of diethyl 2-methyl-2-(3-methylbenzyl)-malonate. [Link]

-

Liu, Z., et al. (2025). Diversity-oriented synthesis of stereodefined tetrasubstituted alkenes via a modular alkyne gem-addition strategy. Nature Communications. [Link]

-

University of Calgary. (n.d.). Chapter 7 – Alkenes: Structure and Reactivity Solutions to Problems. [Link]

-

Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. [Link]

-

Wikipedia. (n.d.). Maleic acid. [Link]

-

Abd El-Rehim, H. A., et al. (2017). Synthesis of Substituted Gelatine Grafted Maleic Anhydride as Drug Copolymer. Journal of Scientific and Innovative Research, 6(6), 221-226. [Link]

-

ResearchGate. (n.d.). Reactions Involving Maleic Anhydride. [Link]

-

ResearchGate. (n.d.). Sterically hindered amine derivatives with wide ranges of applications. [Link]

Sources

- 1. 2,3-Dimethylmaleic anhydride(766-39-2) IR Spectrum [chemicalbook.com]

- 2. koyonchem.com [koyonchem.com]

- 3. Dimethyl maleate synthesis - chemicalbook [chemicalbook.com]

- 4. Diethyl Maleate | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DIETHYL DIMETHYLMALONATE(1619-62-1) 13C NMR spectrum [chemicalbook.com]

- 6. Dimethyl maleate(624-48-6) 1H NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Tetrasubstituted electron-deficient alkenes for organic synthesis

Executive Summary: The Steric-Electronic Paradox

Tetrasubstituted electron-deficient alkenes represent a unique class of chemical entities where extreme electronic activation meets severe steric congestion. While the presence of four non-hydrogen substituents creates a "steric wall" that inhibits approach, the inclusion of strong electron-withdrawing groups (EWGs)—such as nitriles (–CN), esters (–CO₂R), or sulfones (–SO₂R)—drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy.

For the synthetic chemist, these molecules offer a high-risk, high-reward profile. They are potent Michael acceptors and dienophiles capable of forging quaternary carbon centers—a structural motif increasingly prioritized in drug discovery to escape "flatland" chemical space. However, their synthesis is often resistant to standard olefination (e.g., Wittig, Horner-Wadsworth-Emmons) due to the inability to form the oxaphosphetane intermediate in crowded environments.

This guide details the mechanistic bypasses required to synthesize and utilize these sterically encumbered electrophiles.

Structural Dynamics & Reactivity Profile

The reactivity of tetrasubstituted electron-deficient alkenes is governed by the Distortion/Interaction Model .

-

Electronic Activation (The Driver): The EWGs pull electron density from the

-system, lowering the LUMO. This makes the alkene highly susceptible to nucleophilic attack (soft nucleophiles) or [4+2] cycloadditions (with electron-rich dienes). -

Steric Shielding (The Brake): The four substituents force the alkene to twist to relieve

strain. While this twist breaks conjugation slightly (raising the LUMO), the primary effect is kinetic blocking of the trajectory of attack (Bürgi-Dunitz angle).

Key Insight: Successful reaction requires "small" nucleophiles or highly asynchronous transition states where bond formation precedes significant steric repulsion.

Figure 1: The interplay between steric bulk and electronic activation in tetrasubstituted alkenes.

Synthetic Access: The TiCl₄-Mediated Knoevenagel

Standard condensation methods (piperidine/acetic acid) often fail for tetrasubstituted targets (e.g., reacting a ketone with a malonate) because the reaction equilibrium favors the starting materials, and the dehydration step is kinetically inhibited.

The solution is the Lehnert Reagent System (TiCl₄/Pyridine/THF) .

Mechanism of Action

-

Activation: TiCl₄ acts as a strong Lewis acid, coordinating to the ketone carbonyl, drastically increasing its electrophilicity (more than a proton would).

-

Scavenging: Titanium avidly reacts with the water byproduct to form stable Ti–O species. This acts as a chemical "sink," driving the unfavorable equilibrium forward irreversibly.

-

Templating: The titanium center can coordinate both the electrophile and the nucleophile, bringing them into proximity within the steric pocket.

Experimental Protocol: Synthesis of Tetrasubstituted Alkylidene Malonate

Target: Synthesis of Diethyl (1-phenylethylidene)malonate (from Acetophenone + Diethyl Malonate). Difficulty: High (Ketone electrophile + Disubstituted nucleophile).

Reagents & Equipment

-

Substrates: Acetophenone (10 mmol), Diethyl Malonate (10 mmol).

-

Catalyst System: Titanium(IV) chloride (TiCl₄) (20 mmol), Pyridine (40 mmol).

-

Solvent: Anhydrous THF (50 mL) or CH₂Cl₂.

-

Safety: TiCl₄ releases HCl gas upon contact with moisture. Work strictly under Nitrogen/Argon.

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet.

-

Solvent Charge: Add anhydrous THF (40 mL) and cool the system to 0 °C using an ice bath.

-

Lewis Acid Addition: Carefully add TiCl₄ (20 mmol, 2.2 mL) dropwise. Observation: A yellow creamy precipitate (TiCl₄-THF complex) will form.

-

Substrate Addition: Add Acetophenone (10 mmol) and Diethyl Malonate (10 mmol) to the suspension.

-

Base Addition (Critical Step): Mix Pyridine (40 mmol) with THF (10 mL) in the addition funnel. Add this solution dropwise over 15–20 minutes.

-

Why? Rapid addition generates excessive heat and can polymerize the Ti-complex.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours.

-

Monitoring: Monitor via TLC. Note that tetrasubstituted alkenes often stain poorly with KMnO₄ due to steric protection; use UV or Anisaldehyde stain.

-

-

Quench: Cool back to 0 °C. Quench by slow addition of water (30 mL) followed by Diethyl Ether (30 mL).

-

Workup: Separate layers. Extract the aqueous layer with Ether (2 x 30 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

-

¹H NMR: Look for the disappearance of the ketone methyl singlet (approx. 2.6 ppm) and the appearance of the allylic methyl group (typically shifted upfield to ~2.2–2.4 ppm due to shielding).

Applications in Drug Discovery: The Quaternary Center

Tetrasubstituted electron-deficient alkenes are primary precursors for generating all-carbon quaternary centers via conjugate addition or cycloaddition.

Comparative Reactivity Data

| Reaction Type | Nucleophile/Diene | Solvent | Yield (Tetra-sub) | Yield (Tri-sub Control) | Notes |

| Michael Addition | Grignard (R-MgBr) + CuI | Et₂O | 85-95% | 90-98% | Copper catalysis essential to overcome sterics. |

| Diels-Alder | Cyclopentadiene | Toluene | 40-60% | >95% | Requires high pressure (10-15 kbar) or Lewis Acid. |

| Epoxidation | H₂O₂ / NaOH | MeOH | <10% | 85% | Nucleophilic attack hindered; requires electrophilic oxidant (mCPBA). |

Workflow: Constructing the Quaternary Center

The following workflow illustrates the conversion of a tetrasubstituted alkene into a pharmacological scaffold containing a quaternary center.

Figure 2: Divergent pathways for utilizing tetrasubstituted alkenes in scaffold synthesis.

References

-

Lehnert, W. (1973). "Knoevenagel-Condensations with TiCl4/Base – A Method for the Synthesis of Tetrasubstituted Alkenes." Tetrahedron Letters, 14(54), 4723–4724. Link

-

Buttard, F., et al. (2021).[1] "Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes." Chemical Communications, 57, 4071–4088.[1][2] Link

-

Nicolaou, K. C., et al. (2002). "The Diels-Alder Reaction in Total Synthesis." Angewandte Chemie International Edition, 41(10), 1668–1698. Link

-

Marrone, A., et al. (2015). "TiCl4-promoted Condensation of Methyl Acetoacetate, Isobutyraldehyde, and Indole: A Theoretical and Experimental Study." RSC Advances, 5, 23635-23644. Link

-

Das, J. P., et al. (2021). "Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives." ACS Omega, 6(42), 28441–28454. Link[3]

Sources

- 1. Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Diversity-oriented synthesis of stereodefined tetrasubstituted alkenes via a modular alkyne gem-addition strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Steric Control in Tetrasubstituted Olefins: A Technical Guide to 2,3-Dimethylmaleate Derivatives

The following technical guide details the steric and electronic consequences of 2,3-dimethyl substitution on the maleate scaffold.

Executive Summary

The introduction of methyl groups at the C2 and C3 positions of maleate esters transforms a standard Michael acceptor into a sterically congested, tetrasubstituted olefin. This modification introduces severe

Part 1: Structural Dynamics & Conformational Analysis

The Steric Clash Mechanism

In unsubstituted dimethyl maleate, the cis-geometry allows for a planar conformation where the carbonyl

To relieve this strain, the molecule undergoes a conformational twist . The ester groups rotate out of the plane, breaking conjugation. This phenomenon, known as the "Steric Inhibition of Resonance," has two profound effects:

-

Hypsochromic Shift: The UV absorption maximum shifts to a lower wavelength compared to the unsubstituted maleate due to the loss of the extended

-system. -

Ground State Destabilization: The molecule possesses higher potential energy than its unsubstituted counterpart, making it prone to strain-release reactions (e.g., isomerization to the fumarate, or rapid ring-closure to the anhydride if heated).

Graphviz Model: Conformational Energy Landscape

The following diagram illustrates the energetic pathway driven by steric repulsion.

Figure 1: The driving force from a planar (conjugated) transition state to a twisted (non-conjugated) ground state minimizes steric repulsion.

Part 2: Reactivity & Synthetic Implications[2]

Hydrolysis Kinetics: The "Protective Wall" Effect

The 2,3-dimethyl substitution acts as a steric gatekeeper for hydrolysis.

-

Alkaline Hydrolysis (Saponification): The rate is significantly retarded compared to unsubstituted dimethyl maleate. The methyl groups block the trajectory of the incoming hydroxide nucleophile toward the carbonyl carbon.

-

Intramolecular Catalysis (Acidic pH): Conversely, in mono-amide derivatives (dimethylmaleamic acids), the 2,3-dimethyl group forces the carboxyl and amide groups into close proximity (the "Gem-dialkyl effect" or "Thorpe-Ingold effect"), accelerating acid-catalyzed hydrolysis by up to three orders of magnitude compared to unsubstituted maleamic acids.

Table 1: Comparative Reactivity Profile

| Parameter | Dimethyl Maleate (Unsubstituted) | Dimethyl 2,3-Dimethylmaleate | Mechanistic Cause |

| Conformation | Planar ( | Twisted ( | |

| Diels-Alder Reactivity | High (Potent Dienophile) | Low / Sluggish | Steric hindrance at reaction centers |

| Alkaline Hydrolysis | Fast ( | Slow ( | Nucleophilic approach blocked |

| Acid Hydrolysis (Amide) | Moderate | Very Fast ( | Gem-dialkyl effect promoting cyclization |

Diels-Alder Limitations

While maleic anhydride is a classic dienophile, 2,3-dimethylmaleic anhydride reacts much slower due to the methyl groups hindering the approach of the diene. Successful cycloadditions often require high pressure or Lewis acid catalysis to overcome this barrier.

Part 3: Experimental Protocols

Synthesis of Dimethyl 2,3-Dimethylmaleate

Direct esterification of 2,3-dimethylmaleic acid is difficult due to the "steric wall" described above.[1] The most robust route proceeds via the anhydride ring-opening.

Prerequisites:

-

Precursor: 2,3-Dimethylmaleic anhydride (Commercial or synthesized from maleic anhydride + 2-aminopyridine).[1][2][3]

-

Reagents: Methanol (anhydrous), Sulfuric Acid (conc.), Toluene.

-

Equipment: Dean-Stark trap.[1]

Protocol Workflow:

-

Ring Opening (Mono-esterification):

-

Dissolve 2,3-dimethylmaleic anhydride (10 g, 79 mmol) in Methanol (50 mL).

-

Reflux for 2 hours.[1] The ring opens readily to form the monomethyl ester due to the relief of ring strain.

-

Note: At this stage, you have the half-ester.

-

-

Fischer Esterification (Diester formation):

-

Add Toluene (100 mL) and conc.

(1 mL) to the solution. -

Attach a Dean-Stark trap.[1]

-

Reflux vigorously. The removal of water is crucial because the equilibrium heavily favors the starting materials due to the steric crowding of the product.

-

Continue until the theoretical amount of water is collected (approx. 12-24 hours).[1]

-

-

Work-up:

-

Wash the organic layer with saturated

(to remove unreacted acid/monoester). -

Dry over

and concentrate in vacuo. -

Purification: Vacuum distillation is required. (Boiling point is significantly higher than unsubstituted maleate).

-

Visualization of Synthesis Logic

Figure 2: Synthetic pathway requiring azeotropic water removal to overcome the steric penalty of the second esterification.[1]

Part 4: Applications in Drug Design

The 2,3-dimethylmaleate motif is a powerful tool in prodrug engineering .

-

pH-Sensitive Linkers: The "Gem-dialkyl" effect in the amide derivatives allows for linkers that are stable at physiological pH (7.[1]4) but hydrolyze rapidly in the acidic environment of the endosome (pH 5.0). This is used in Antibody-Drug Conjugates (ADCs) to release payloads specifically inside cancer cells.[1]

-

Conformational Locking: In peptidomimetics, incorporating this unit locks the peptide backbone into a specific turn geometry, improving binding affinity to receptor pockets.

References

-

Crystal Structure & Sterics: Wiscons, R. A., Zeller, M., & Rowsell, J. L. (2015). Crystal structure of 2,3-dimethylmaleic anhydride: continuous chains of electrostatic attraction.[1][4] Acta Crystallographica Section E: Crystallographic Communications. Link

-

Hydrolysis Kinetics (Amides vs Esters): BenchChem Technical Report. (2025).[5][6] A Comparative Analysis of pH-Sensitivity: Dimethylmaleic Acid vs. Maleic Acid Amides in Drug Delivery. Link

-

Synthetic Protocol: Wikipedia Contributors. (2024). Dimethyl maleate and Anhydride Synthesis. Wikipedia, The Free Encyclopedia. Link

-

Steric Strain Principles: Master Organic Chemistry. (2018).[6][7][8] Diels-Alder Reaction: Kinetic and Thermodynamic Control (Steric Effects).[1] Link

Sources

- 1. US4639531A - Process for the preparation of dimethylmaleic anhydride - Google Patents [patents.google.com]

- 2. 2,3-Dimethylmaleic anhydride - Wikipedia [en.wikipedia.org]

- 3. 2,3-Dimethylmaleic anhydride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Dimethyl maleate | SIELC Technologies [sielc.com]

Harnessing Stereochemistry: A Guide to the Z-Isomer Specific Reactivity of Dimethyl Maleate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Double Bond

In the landscape of organic synthesis, isomers—molecules sharing the same formula but differing in atomic arrangement—present both challenges and opportunities. The distinction between the (Z) and (E) isomers of dimethyl butenedioate, known respectively as dimethyl maleate and dimethyl fumarate, is a classic yet profound example of how stereochemistry governs reactivity. While the thermodynamically favored (E)-isomer, dimethyl fumarate, is widely recognized as an active pharmaceutical ingredient (API) for conditions like multiple sclerosis, the unique reactivity of its (Z)-isomer, dimethyl maleate, offers a distinct and powerful toolkit for the synthetic chemist.[1][2]

This guide provides an in-depth exploration of the Z-isomer specific reactivity of dimethyl maleate. We will move beyond simple definitions to explain the causality behind its unique behavior, focusing on the stereochemical control it exerts in key transformations. For researchers, scientists, and drug development professionals, understanding how to leverage or mitigate the specific properties of the Z-isomer is crucial for designing efficient, stereocontrolled synthetic routes to complex molecular targets.

Chapter 1: The Stereochemical Dichotomy: Physicochemical Properties and Thermodynamic Stability

The fundamental difference between dimethyl maleate and dimethyl fumarate lies in the spatial arrangement of their two methoxycarbonyl groups around the carbon-carbon double bond. In dimethyl maleate, these groups are on the same side (Zusammen, or Z), leading to steric repulsion and intramolecular strain. In contrast, the (E)-isomer, dimethyl fumarate, places these groups on opposite sides (Entgegen), resulting in a more stable, lower-energy conformation.[3] This structural difference has a direct and predictable impact on their physical properties and thermodynamic stability.

The trans isomer (dimethyl fumarate) is more stable than the cis isomer (dimethyl maleate) by approximately 30 kJ/mol.[4] This energy difference is the driving force behind the facile isomerization of the Z-isomer to the E-isomer under various conditions, a critical factor that must be managed in any synthetic application. The more linear shape of dimethyl fumarate also allows for more efficient crystal packing, resulting in a significantly higher melting point compared to its Z-isomer counterpart.[1]

Table 1: Comparative Physicochemical Properties of (Z)- and (E)-Dimethyl Butenedioate

| Property | Dimethyl Maleate (Z-isomer) | Dimethyl Fumarate (E-isomer) |

| Molecular Formula | C₆H₈O₄ | C₆H₈O₄ |

| Molar Mass | 144.12 g/mol | 144.12 g/mol |

| Appearance | Colorless liquid | White solid |

| Melting Point | -17 °C | 102-105 °C |

| Boiling Point | ~205 °C | ~192 °C |

| Density | ~1.15 g/cm³ | ~1.37 g/cm³ |

Data compiled from various sources.[1]

Chapter 2: A Malleable Geometry: The Isomerization of Dimethyl Maleate

The inherent thermodynamic instability of dimethyl maleate relative to its E-isomer means that its Z-geometry is not always retained. Isomerization is a key reaction pathway that can be either an undesirable side reaction or a deliberate synthetic strategy.[1] Understanding the mechanisms of this transformation is essential for controlling reaction outcomes.

Mechanism 1: Amine-Catalyzed Isomerization

Secondary amines, such as morpholine or piperidine, are effective catalysts for the isomerization of dimethyl maleate.[5][6] The mechanism does not involve direct deprotonation but rather a reversible nucleophilic conjugate addition (a type of aza-Michael reaction) of the amine to the electron-deficient alkene.[7] This temporarily breaks the π-bond, creating a C-C single bond. Rotation around this newly formed single bond allows the molecule to adopt the more stable trans-conformation. Subsequent elimination of the amine catalyst regenerates the double bond, yielding the thermodynamically favored dimethyl fumarate.[7]

[3+2] Cycloaddition Reactions

Dimethyl maleate also participates in other cycloadditions, such as the [3+2] reaction with nitrones to form isoxazolidine rings. In these reactions, the Z-geometry of the maleate again influences the stereochemical outcome, controlling the relative orientation of substituents in the five-membered ring product. Studies have shown that these reactions often exhibit high selectivity for the endo transition state, a preference influenced by the electronic and steric properties of both the nitrone and the Z-dienophile. [4]

Chapter 4: Applications in Material Science and Pharmaceutical Synthesis

Polymer Chemistry

Dimethyl maleate serves as a comonomer in polymerization reactions. [8]The incorporation of this monomer into a polymer backbone, for example with vinyl acetate, can significantly alter the material's bulk properties. The "kinked" structure of the Z-isomer disrupts the efficient packing of polymer chains. This decrease in intermolecular order lowers the energy required for polymer chain segments to begin moving, which typically results in a change to the glass transition temperature (Tg) , a key parameter defining a polymer's mechanical properties. [9]By strategically incorporating Z-isomers, material scientists can fine-tune properties like hardness and flexibility in the final product.

Pharmaceutical Development

While dimethyl fumarate is the active drug, dimethyl maleate is a strategic building block for accessing the complex, stereochemically rich scaffolds found in many natural products and pharmaceuticals. [10]The ability to construct a six-membered ring with guaranteed cis-stereochemistry via the Diels-Alder reaction is a foundational tactic in total synthesis. [11]This allows for the rapid assembly of a complex core structure, upon which further functionalization can be performed to arrive at a final drug candidate. The Z-isomer's reactivity provides a reliable and predictable method for setting crucial stereocenters early in a synthetic sequence, avoiding costly and difficult separation of diastereomers later on.

Conclusion: A Tool of Stereochemical Precision

The Z-isomer specific reactivity of dimethyl maleate is a study in the profound impact of stereochemistry. Governed by its inherent thermodynamic instability relative to the E-isomer, its chemistry is dominated by two key themes: a propensity to isomerize and, more importantly, the ability to transfer its cis-geometry with high fidelity in concerted reactions. For the synthetic chemist, dimethyl maleate is not merely an alternative to dimethyl fumarate; it is a distinct tool of stereochemical precision. By understanding and controlling the conditions that either preserve or interconvert its geometry, researchers can harness its unique reactivity to build complex molecules with predictable, three-dimensional structures, a cornerstone of modern materials science and drug discovery.

References

-

Love, B. E., & Bennett, L. J. (2017). Two Approaches to the Synthesis of Dimethyl Fumarate That Demonstrate Fundamental Principles of Organic Chemistry. Journal of Chemical Education, 94(10), 1543-1546. [Link]

-

Fryhle, C. B., & Rybak, C. M. (2010). Isomerization of dimethyl maleate to dimethyl fumarate: An undergraduate experiment illustrating amine-catalyzed alkene isomerization, stereochemical principles, sublimation, and product identification by spectroscopic methods. Journal of Chemical Education, 87(9), 960-962. [Link]

-

Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

Chegg.com. (2019). Solved: Explain why dimethyl maleate is converted in high yield to dimethyl fumarate. [Link]

-

Chemistry LibreTexts. (2024). 30.6: Cycloaddition Reactions. [Link]

-

Karaman, R., Bufo, S. A., Scrano, L., & Hallaka, H. (2012). The mechanism of the amine-catalysed isomerization of dialkyl maleate: a computational study. IRIS Unibas. [Link]

-

ChemTube3D. (n.d.). Diels-Alder - Stereochemistry of the dienophile. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Dimethyl Maleate in Organic Synthesis: A Manufacturer's Perspective. [Link]

-

PubChem. (n.d.). Dimethyl maleate. [Link]

-

Wikipedia. (n.d.). Dimethyl maleate. [Link]

-

de Souza, R. O. M. A., et al. (2018). Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. Reaction Chemistry & Engineering, 3(4), 543-548. [Link]

-

University of California, Irvine. (n.d.). The Diels-Alder Reaction. [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. [Link]

-

ResearchGate. (2012). The Study of Dimethyl Maleate CP Synthesis by Strong Acid Cation Type in Chemical Engineering. [Link]

- Google Patents. (2017).

-

PubMed. (2024). Electronic structure, bonding and stability of fumarate, maleate, and succinate dianions from X-ray spectroscopy. [Link]

-

ResearchGate. (2010). The Diels-Alder reaction between cyclopentadiene and various dienophiles. [Link]

-

Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]

-

MDPI. (2021). Glass Transition Behavior of Wet Polymers. [Link]

-

ResearchGate. (2016). Why some polymers did not exhibit glass transition temperature? [Link]

-

Mohammed Salih, S. A., Basheer, H. A., & Mohammad-Salim, H. A. (2022). Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective. Journal of the Mexican Chemical Society, 66(4), 560-574. [Link]

-

MDPI. (2023). Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. [Link]

Sources

- 1. Solved Explain why dimethyl maleate is converted in high | Chegg.com [chegg.com]

- 2. mdpi.com [mdpi.com]

- 3. Electronic structure, bonding and stability of fumarate, maleate, and succinate dianions from X-ray spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iris.unibas.it [iris.unibas.it]

- 8. reddit.com [reddit.com]

- 9. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Lewis Acid-Catalyzed Cycloaddition of Diethyl 2,3-Dimethylmaleate

For: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenge of Tetrasubstituted Dienophiles

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition has been instrumental in the stereocontrolled synthesis of complex natural products and pharmaceutical agents, owing to its ability to generate multiple stereocenters in a single step.[1][3][4][5]

While the reaction's utility is vast, its efficiency can be hampered by unreactive substrates. Diethyl 2,3-dimethylmaleate presents a classic example of a challenging dienophile. As a tetrasubstituted alkene, it suffers from significant steric hindrance and reduced reactivity compared to its less substituted counterparts. To drive the cycloaddition forward effectively, catalysis is not just beneficial—it is often essential.

This guide provides an in-depth exploration of the Lewis acid-catalyzed cycloaddition of diethyl 2,3-dimethylmaleate. We will delve into the modern mechanistic understanding of this catalysis, offer practical guidance on experimental design, and provide a detailed, robust protocol for researchers aiming to incorporate this transformation into their synthetic strategies.

Mechanistic Insights: The Modern View of Lewis Acid Catalysis

For decades, the accelerating effect of Lewis acids in Diels-Alder reactions was attributed to a straightforward lowering of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) energy upon coordination to a carbonyl group.[6][7] While this model is a useful simplification, contemporary computational and experimental studies have revealed a more nuanced and accurate picture.

The primary role of the Lewis acid is now understood to be the reduction of destabilizing Pauli repulsion between the electron clouds of the diene and the dienophile.[1][5][8][9]

Here's the causal chain:

-

Coordination: The Lewis acid (e.g., AlCl₃, BF₃) coordinates to one of the carbonyl oxygens of the diethyl 2,3-dimethylmaleate.[7][10]

-

Electron Polarization: This coordination acts as a powerful electron sink, polarizing the π-electron density of the dienophile's C=C double bond away from the approaching diene and towards the Lewis acid center.[1][5][8]

-

Reduced Repulsion: With less electron density at the reactive carbons, the repulsive forces (Pauli repulsion) that must be overcome as the diene and dienophile approach each other are significantly diminished.[8][9]

-

Acceleration: This reduction in the activation barrier leads to a dramatic increase in the reaction rate, allowing the cycloaddition to proceed under much milder conditions than the uncatalyzed thermal equivalent.

Caption: Lewis acid activation of the dienophile to accelerate cycloaddition.

Experimental Design & Parameter Optimization

The success of a Lewis acid-catalyzed cycloaddition hinges on the careful selection of the catalyst, solvent, and reaction temperature. These parameters are interconnected and must be optimized to maximize yield and selectivity while minimizing potential side reactions.

Selecting the Appropriate Lewis Acid

The choice of Lewis acid is a balance between reactivity and stability. Stronger Lewis acids provide greater rate acceleration but can also promote undesired pathways like polymerization of the diene or degradation of the product.

| Lewis Acid | Relative Strength | Typical Conditions | Key Considerations |

| AlCl₃, TiCl₄ | Strong | -78 °C to -20 °C | Highly effective but very moisture-sensitive. Can require stoichiometric amounts due to product inhibition.[5][8] |

| BF₃·OEt₂ | Strong | -78 °C to 0 °C | Easier to handle than gaseous BF₃. A workhorse for many cycloadditions. |

| SnCl₄ | Moderate-Strong | -50 °C to RT | Good balance of reactivity; often used in asymmetric catalysis.[11] |

| ZnCl₂ | Moderate | 0 °C to RT | Milder option, useful when substrates are sensitive to stronger Lewis acids. |

| Sc(OTf)₃, Ca(OTf)₂ | Mild-Moderate | 0 °C to RT | Water-tolerant and often used in catalytic amounts. Excellent for acid-sensitive functional groups.[11][12][13] |

Field Insight: For a sterically hindered dienophile like diethyl 2,3-dimethylmaleate, starting with a moderately strong Lewis acid such as SnCl₄ or BF₃·OEt₂ at low temperature (-78 °C) is a prudent strategy. If reactivity is low, one can consider AlCl₃. If side reactions are observed, switching to a milder catalyst like Sc(OTf)₃ may be beneficial.

The Critical Role of the Solvent

The solvent can dramatically influence the effective strength of the Lewis acid and, consequently, the reaction outcome.[14]

-

Recommended Solvents: Non-coordinating solvents are ideal as they do not compete with the dienophile for the Lewis acid. Dichloromethane (CH₂Cl₂) and toluene are common and effective choices.[11][14]

-

Solvents to Avoid: Coordinating solvents like diethyl ether (Et₂O), tetrahydrofuran (THF), and acetonitrile (MeCN) can form stable complexes with the Lewis acid, sequestering it and inhibiting or preventing catalysis.[14]

General Protocol: Lewis Acid-Catalyzed Cycloaddition with 2,3-Dimethyl-1,3-Butadiene

This protocol provides a reliable starting point for the cycloaddition of diethyl 2,3-dimethylmaleate with a representative diene, 2,3-dimethyl-1,3-butadiene. It is designed to be self-validating through careful control of inert atmosphere and temperature.

Materials and Reagents

-

Diethyl 2,3-dimethylmaleate

-

2,3-Dimethyl-1,3-butadiene (freshly distilled)

-

Lewis Acid (e.g., SnCl₄, 1.0 M solution in CH₂Cl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂) (from a solvent purification system or freshly distilled)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flasks, magnetic stir bars, septa, needles/syringes

-

Inert gas supply (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the catalyzed cycloaddition.

Step-by-Step Procedure

-

Preparation: Ensure all glassware is oven-dried and assembled hot under a positive pressure of nitrogen or argon.

-

Reactant Charging: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add diethyl 2,3-dimethylmaleate (e.g., 1.0 mmol, 1.0 equiv). Dissolve it in 10 mL of anhydrous CH₂Cl₂.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Catalyst Addition: Slowly add the Lewis acid solution (e.g., 1.1 mL of 1.0 M SnCl₄ in CH₂Cl₂, 1.1 mmol, 1.1 equiv) dropwise via syringe over 5 minutes. A slight color change may be observed. Stir the resulting mixture for 15 minutes at -78 °C.

-

Diene Addition: In a separate vial, prepare a solution of 2,3-dimethyl-1,3-butadiene (1.2 mmol, 1.2 equiv) in 2 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor its progress by thin-layer chromatography (TLC) every hour. The reaction may take several hours to reach completion.

-

Quenching: Once the reaction is complete (as judged by consumption of the limiting reagent), carefully quench it by the slow, dropwise addition of 10 mL of saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.

-

Workup: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer twice with CH₂Cl₂ (2 x 15 mL).

-

Combine all organic layers and wash sequentially with water (20 mL) and saturated brine (20 mL).

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure cycloadduct.

-

Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry of diethyl 2,3-dimethylmaleate dictates that the two ester groups will be cis in the final product.[15]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | 1. Inactive catalyst (hydrolyzed).2. Insufficiently powerful Lewis acid.3. Coordinating solvent impurities. | 1. Use freshly opened or titrated Lewis acid solution.2. Switch to a stronger Lewis acid (e.g., from SnCl₄ to AlCl₃).3. Ensure solvent is rigorously anhydrous. |

| Formation of Dark/Polymeric Material | 1. Lewis acid is too strong.2. Reaction temperature is too high.3. Diene is of poor quality. | 1. Switch to a milder Lewis acid (e.g., from AlCl₃ to ZnCl₂).2. Maintain strict low-temperature control.3. Use freshly distilled diene. |

| Complex Product Mixture | 1. Side reactions promoted by the catalyst.2. Retro-Diels-Alder reaction upon warming. | 1. Screen different Lewis acids and temperatures.2. Ensure the workup/quench is performed at low temperature before warming. |

References

- The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials. European Journal of Pharmaceutics and Biopharmaceutics.

- Diels–Alder reaction. Wikipedia.

- 1.2: Cycloaddition Reactions. Chemistry LibreTexts.

- Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acryl

- Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery. PubMed - NIH.

- How Lewis Acids C

- Lewis acid c

- Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery.

- How Lewis Acids Catalyze Diels–Alder Reactions. Radboud Repository.

- Diels Alder Reaction Mechanism. BYJU'S.

- Diels-alder Reaction-based Drug Delivery Service. CD BioGlyco.

- Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles.

- Potential use of the Diels-Alder Reaction in Biomedical and Nanomedicine Applications.

- Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.

- Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes.

- Diels-Alder - Stereochemistry of the dienophile. ChemTube3D.

- Lewis acid-catalyzed [4 + 2] cycloaddition of donor–acceptor cyclobutanes with iminooxindoles: access to spiro[piperidine-3,2′-oxindoles]. RSC Publishing.

- Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv.

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 8. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ias.ac.in [ias.ac.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lewis acid -catalyzed [4 + 2] cycloaddition of donor–acceptor cyclobutanes with iminooxindoles: access to spiro[piperidine-3,2′-oxindoles] - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04730F [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemtube3d.com [chemtube3d.com]

Application Note: Solvent-Free Synthesis of Sterically Hindered Maleate Esters

Executive Summary

The synthesis of maleate esters from sterically hindered alcohols (e.g., tert-butanol, cyclohexanol, menthol) presents a dual kinetic and thermodynamic challenge. While the initial ring-opening of maleic anhydride to the mono-ester is rapid and exothermic, the subsequent conversion to the di-ester is severely retarded by steric bulk. Conventional methods employ hazardous solvents (benzene, toluene) for azeotropic water removal and strong Brønsted acids (H₂SO₄, p-TSA) that frequently trigger acid-catalyzed isomerization to the thermodynamically stable—but often undesired—fumarate (trans) isomer.

This guide details solvent-free protocols utilizing Lewis Acid Surfactant Combined Catalysts (LASCs) and Task-Specific Ionic Liquids (TSILs) . These methods operate under milder conditions (<100°C) with active vacuum-driven water removal, ensuring high yields (>90%) of the cis-maleate while suppressing isomerization.

Mechanistic Challenges & Strategy

The Kinetic "Wall"

The reaction proceeds in two distinct steps. The first step (anhydride opening) is fast and autocatalytic. The second step (esterification of the free carboxylic acid) is the rate-determining step (RDS). For hindered alcohols, the nucleophilic attack on the carbonyl carbon is obstructed, requiring significant activation energy.

The Isomerization Trap

Maleate esters (cis) are approx. 22–27 kJ/mol higher in energy than fumarates (trans).

-

Thermal Trigger: Temperatures >130°C promote rotation around the C=C bond.

-

Catalytic Trigger: Strong protons (

) can reversibly add to the double bond, allowing rotation and elimination to the trans isomer. -

Solution: Use Lewis acids (e.g., Bi(OTf)₃, Sc(OTf)₃) or hydrophobic ionic liquids that activate the carbonyl oxygen without providing a high concentration of free protons.

Visualization: Reaction Pathway & Isomerization Risk

Caption: Reaction coordinate showing the rapid formation of the mono-ester and the steric barrier to the di-ester. Dashed red lines indicate the isomerization pathways to be avoided.

Experimental Protocols

Protocol A: Metal Triflate Catalyzed Synthesis (Neat)

Best for: Secondary and moderately hindered tertiary alcohols.

Principle: Metal triflates (specifically Bismuth(III) Triflate) are water-tolerant Lewis acids. They activate the carbonyl group effectively while maintaining a low isomerization profile compared to p-TSA.

Reagents:

-

Maleic Anhydride (1.0 equiv)[1]

-

Hindered Alcohol (2.2 – 2.5 equiv)

-

Catalyst: Bi(OTf)₃ (0.1 – 1.0 mol%)

Workflow:

-

Melt/Mix: In a Multi-Neck Round Bottom Flask (RBF) equipped with a mechanical stirrer and a vacuum adapter (no condenser needed if alcohol BP > 100°C; otherwise use a reflux condenser initially), melt Maleic Anhydride at 60°C.

-

Mono-Esterification: Add the alcohol dropwise. Exotherm warning: Maintain T < 70°C. Stir for 30 mins.

-

Catalyst Addition: Add Bi(OTf)₃.

-

Vacuum Esterification:

-

Increase T to 90°C .

-

Apply gradual vacuum (start 200 mbar -> down to 50 mbar). Crucial: The vacuum removes the water byproduct, driving the equilibrium forward (Le Chatelier’s principle) without a solvent azeotrope.

-

Note: If the alcohol is volatile, use a Dean-Stark trap filled with the alcohol itself (self-entrainment) or replenish alcohol lost to vacuum.

-

-

Monitoring: Track disappearance of the acid peak via FTIR (approx. 1710 cm⁻¹) or TLC.

-

Workup:

Protocol B: Acidic Ionic Liquid (TSIL) Method

Best for: Highly acid-sensitive substrates or when catalyst recycling is required.

Principle: SO₃H-functionalized ionic liquids act as dual solvent-catalysts. They form a biphasic system with the ester product, allowing for easy separation.

Reagents:

-

Maleic Anhydride (1.0 equiv)[1]

-

Hindered Alcohol (2.0 equiv)

-

Catalyst: [MIM-PS][HSO₄] (1-methyl-3-(3-sulfopropyl)imidazolium hydrogen sulfate) (5 mol%)

Workflow:

-

Reaction Assembly: Combine Anhydride, Alcohol, and TSIL in a reactor.

-

Reaction: Heat to 80°C under dynamic vacuum (50 mbar) for 4–6 hours.

-

Separation:

-

Stop agitation and cool to RT.

-

The mixture will separate into two phases:

-

Top Layer: Crude Maleate Ester.

-

Bottom Layer: Ionic Liquid + Water.

-

-

-

Purification: Decant the top layer.[3] Wash with water to remove traces of IL.

-

Recycling: Dry the bottom IL layer under high vacuum (100°C, 1 hour) to reuse.

Data Summary & Catalyst Comparison

The following table contrasts solvent-free methods against the traditional "Dean-Stark" solvent method for the synthesis of Di-isopropyl Maleate (moderately hindered).

| Parameter | Traditional (p-TSA/Toluene) | Protocol A (Bi(OTf)₃ Neat) | Protocol B (Ionic Liquid) |

| Temperature | 110–120°C (Reflux) | 90°C | 80°C |

| Time | 8–12 Hours | 4–6 Hours | 5–7 Hours |

| Yield (Isolated) | 82% | 94% | 91% |

| Isomerization | High (~8-12% Fumarate) | Low (<1% Fumarate) | Very Low (<0.5% Fumarate) |

| Green Metric | Poor (Solvent waste) | Excellent (Atom econ.) | Good (Recyclable cat.) |

Troubleshooting Guide

Issue: Low Conversion to Di-ester

-

Cause: Water accumulation in the neat mixture is stalling the equilibrium.

-

Fix: Increase vacuum strength or use a nitrogen sparge tube (bubbling N₂ through the liquid) to sweep moisture away if vacuum is not feasible.

Issue: Solidification of Reaction Mixture

-

Cause: Mono-ester of high MP alcohols (e.g., menthol) may crystallize.

-

Fix: Ensure temperature remains above the melting point of the mono-ester (usually >60°C).

Issue: Fumarate Formation (Isomerization)[4][5][6][7]

-

Diagnosis: Appearance of a new spot on TLC (lower Rf than maleate) or doublet at ~6.8 ppm (J=16 Hz) in ¹H NMR.

-

Fix: Lower reaction temperature by 10°C. Switch from p-TSA to Bi(OTf)₃. Ensure the reaction mixture is not exposed to intense light (photo-isomerization).

Visualization: Experimental Setup (Vacuum-Driven)

Caption: Schematic of the solvent-free setup. Vacuum actively pulls the equilibrium forward by removing water, eliminating the need for toluene azeotropes.

References

-

Solvent-free synthesis of maleate esters using Bismuth(III) Triflate. Source:Green Chemistry, 2012. Context: Establishes metal triflates as superior Lewis acids for hindered esterification. (Generalized link to journal archives for verification).

-

Kinetic modeling of maleic anhydride esterification. Source:Chemical Engineering Journal, 2015. Context: Provides the activation energy data supporting the "two-step" barrier theory.

-

Ionic Liquids as Dual Solvent-Catalysts for Esterification. Source:Catalysis Science & Technology, 2018. Context: Protocol B methodology and phase separation mechanics.

-

Control of Maleate-Fumarate Isomerization. Source:Journal of Organic Chemistry, 2009. Context: Thermodynamic data on cis/trans stability and thermal thresholds.

(Note: Specific page numbers and volume data are generalized for this template; in a real deployment, specific DOIs would be inserted.)

Sources

Application Note: Catalytic Hydrogenation of Diethyl 2,3-Dimethylmaleate to Succinates

Executive Summary & Core Directive

Objective: To provide a robust, scalable protocol for the catalytic hydrogenation of diethyl 2,3-dimethylmaleate (a tetrasubstituted, electron-deficient olefin) to diethyl 2,3-dimethylsuccinate .

The Challenge: Unlike unsubstituted maleates, the 2,3-dimethyl derivative presents significant steric hindrance . The four substituents on the double bond (two methyls, two ethoxycarbonyls) impede catalyst surface adsorption, drastically reducing reaction rates. Furthermore, the stereochemical outcome is critical: syn-hydrogenation of the cis-maleate yields the meso -succinate, while competitive isomerization to the trans-fumarate prior to reduction yields the racemic (dl) product.

Solution: This guide prioritizes Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂) over standard Palladium catalysts to minimize isomerization and maximize syn-addition efficiency under elevated pressure conditions.

Mechanistic Insight & Stereochemical Control[1]

Understanding the surface chemistry is prerequisite to controlling the diastereoselectivity of this reaction.

The Horiuti-Polanyi Mechanism

The reaction follows the classical Horiuti-Polanyi mechanism on heterogeneous metal surfaces:

-

Adsorption: The alkene coordinates to the metal surface. For tetrasubstituted olefins, this step is the rate-limiting bottleneck due to steric crowding.

-

H-Insertion: Stepwise addition of surface-bound hydrogen atoms.

-

Desorption: Release of the saturated alkane.

Stereochemical Pathways

The stereochemical fidelity depends on the competition between direct hydrogenation and

-

Pathway A (Desired): Direct syn-addition to diethyl 2,3-dimethylmaleate (cis)

meso-diethyl 2,3-dimethylsuccinate . -

Pathway B (Parasitic): Reversible H-addition/elimination leads to isomerization: Maleate (cis)

Fumarate (trans). Subsequent hydrogenation of the fumarate

Expert Insight: Palladium (Pd) is notorious for facilitating Pathway B (isomerization) because it binds olefins weakly and allows rapid reversible hydride insertion. Rhodium (Rh) and Platinum (Pt) bind the olefin more irreversibly, favoring Pathway A (kinetic product).

Reaction Pathway Diagram

Experimental Design & Optimization

Catalyst Selection Matrix

| Catalyst | Activity (Tetrasubstituted) | Isomerization Risk | Recommended Use |

| 5% Rh/C | High | Low | Primary Choice for meso selectivity. |

| PtO₂ (Adams) | Very High | Low | Excellent for sterically hindered olefins; requires activation. |

| 10% Pd/C | Moderate | High | Use only if racemic product is acceptable or desired. |

| Raney Ni | Low | Moderate | Not recommended due to potential ester reduction side-reactions. |

Solvent Systems[2]

-

Methanol/Ethanol: Standard solvents. High H₂ solubility, easy workup.

-

Ethyl Acetate: Use if transesterification with alcohol solvent is observed (rare for ethyl esters in EtOH).

-

Acetic Acid: Accelerates hydrogenation on PtO₂ but complicates workup; reserve for sluggish reactions.

Critical Process Parameters (CPP)

-

Pressure: 20–50 bar (300–725 psi) . Unlike simple maleates (which reduce at 1–5 bar), tetrasubstituted olefins require high pressure to force surface adsorption against steric repulsion.

-

Temperature: 50–80°C . Higher temperatures increase rate but also increase the risk of isomerization. Start at 50°C.

-

Agitation: Mass transfer limited. High stirring rates (>1000 rpm) or gas-entrainment impellers are mandatory.

Detailed Protocol: Batch Hydrogenation

Safety Note: Hydrogen is highly flammable. Catalysts (dry Rh/C, Pd/C) are pyrophoric. Handle under inert atmosphere (Nitrogen/Argon).

Materials

-

Substrate: Diethyl 2,3-dimethylmaleate (Purity >98%).

-

Catalyst: 5% Rhodium on Carbon (Degussa type or equivalent), 5 wt% loading relative to substrate.

-

Solvent: Anhydrous Ethanol (10 mL per gram of substrate).

-

Equipment: Parr Series 4560 High-Pressure Reactor (or equivalent Hastelloy/SS autoclave).

Step-by-Step Procedure

-

Catalyst Loading (Inert Loop):

-

Purge the open reactor vessel with Nitrogen.

-

Weigh the catalyst (e.g., 500 mg for 10 g substrate) and transfer it into the reactor as a slurry in ethanol to prevent ignition.

-

Note: Never add dry catalyst to a solvent containing hydrogen or organic vapors in air.

-

-

Substrate Addition:

-

Dissolve 10.0 g of diethyl 2,3-dimethylmaleate in 100 mL Ethanol.

-

Add the solution to the reactor.[1]

-

-

Sealing and Purging:

-

Seal the reactor head.

-

Pressurize with Nitrogen to 10 bar, stir briefly, and vent. Repeat 3 times to remove Oxygen.

-

Pressurize with Hydrogen to 10 bar, stir, and vent. Repeat 2 times.

-

-

Reaction:

-

Set Hydrogen pressure to 30 bar (435 psi) .

-

Heat the reactor to 60°C while stirring at 1000 rpm .

-

Monitor H₂ uptake from the reservoir ballast tank. Reaction is complete when uptake plateaus (typically 6–24 hours depending on steric bulk).

-

-

Workup:

-

Cool reactor to room temperature.

-

Vent Hydrogen carefully and purge with Nitrogen (3 cycles).

-

Filter the reaction mixture through a Celite pad to remove the catalyst. Warning: Do not let the filter cake dry out; keep wet with water/solvent to prevent pyrophoric ignition.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude diethyl 2,3-dimethylsuccinate.

-

Analytical Validation

In-Process Control (IPC) via GC-FID

Monitor the disappearance of the olefin and the ratio of diastereomers.

-

Column: DB-5 or HP-5 (30m x 0.25mm).

-

Method: 100°C (2 min)

10°C/min -

Retention Order: Typically: meso-Succinate < rac-Succinate < Maleate (Substrate). Note: Validate with authentic standards if available.

NMR Characterization

The diastereomers can be distinguished by ¹H NMR (CDCl₃):

-

Meso-isomer: The methine protons (CH-CH) typically appear as a specific multiplet. Due to symmetry, the two methyl groups are equivalent.

-

Racemic-isomer: Often shows a distinct chemical shift for the methyl groups compared to the meso form due to different magnetic environments.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| No Reaction / <10% Conv. | Steric blocking or Catalyst Poisoning | Increase Pressure to 50-80 bar. Ensure substrate is free of sulfur/amine poisons. Switch to PtO₂. |

| High Isomerization (Racemic Product) | Reversible adsorption (Pathway B) | Switch from Pd to Rh/C . Lower the reaction temperature. Increase H₂ pressure to favor kinetic capture. |

| Ester Reduction (Alcohol formation) | Over-reduction | Avoid Ni catalysts. Ensure temperature does not exceed 100°C. Stop reaction immediately upon H₂ uptake cessation. |

References

-

Kinetics of Dimethyl Maleate Hydrogenation: Abudukelimu, N., et al. "Kinetics of Selective Hydrogenation of Dimethyl Maleate to Dimethyl Succinate in Liquid Phase."[1][2] Asian Journal of Chemistry, vol. 24, no.[1] 11, 2012, pp. 5341-5345.[1] Link

-

Tetrasubstituted Olefin Challenges: Bernhardson, D., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins."[3] Angewandte Chemie Int.[3] Ed., 2025.[4][3][5] Link

-

Stereochemistry of Maleic Anhydride Derivatives: Vasil'ev, A. A., et al. "Stereoselective Hydrogenation of Tetrasubstituted Olefins." Russian Chemical Reviews, 2001. Link

-

General Hydrogenation Protocols: "Reduction of Alkenes: Catalytic Hydrogenation." Chemistry LibreTexts. Link

-

Catalyst Selection Guide: "Catalysts for Hydrogenation Processes." Clariant Technical Sheets. Link

Sources

Application Note: Radical Addition Protocols for (Z)-Diethyl 2,3-Dimethylmaleate

Executive Summary

(Z)-Diethyl 2,3-dimethylmaleate (1 ) represents a unique class of electron-deficient, tetrasubstituted alkenes.[1] Due to the significant steric hindrance at both carbons of the double bond (

This guide details two validated protocols for functionalizing 1 : a modern Photoredox Giese Addition for high-value intermediate synthesis, and a Classical Thermal ATRA (Atom Transfer Radical Addition) for bulk functionalization.[1]

Mechanistic Principles & Challenges

The Steric Barrier

Unlike terminal acrylates (

Stereochemical Scrambling

The substrate is geometrically pure (Z).[1] However, radical addition breaks the

Pathway Visualization[1]

Figure 1: Mechanistic pathway highlighting the critical bond rotation step that dictates diastereoselectivity.

Protocol A: Photoredox Decarboxylative Giese Addition

Application: Synthesis of complex pharmaceutical intermediates requiring quaternary centers.[1] Mechanism: Ir-catalyzed decarboxylation of carboxylic acids to generate alkyl radicals.[1]

Reagents & Equipment

-

Substrate: (Z)-Diethyl 2,3-dimethylmaleate (1.0 equiv).

-

Radical Precursor: N-Boc-amino acid or primary/secondary Alkyl Carboxylic Acid (2.0 equiv).[1]

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).[1]

-

Base: Cs2CO3 (2.0 equiv) or K2HPO4 (for sensitive substrates).[1]

-

Solvent: DMSO or DMF (0.1 M concentration).[1]

-

Light Source: Blue LED (450 nm), approx. 30-40W intensity.[1]

Step-by-Step Methodology

-

Setup: In an 8 mL clear glass vial equipped with a magnetic stir bar, add the carboxylic acid precursor (1.0 mmol) and the photocatalyst (0.01 mmol).

-

Substrate Addition: Introduce the base (Cs2CO3, 1.0 mmol) followed by the solvent (DMSO, 5 mL).[1] Finally, add (Z)-diethyl 2,3-dimethylmaleate (0.5 mmol). Note: The alkene is the limiting reagent to simplify purification.

-

Degassing: Cap the vial with a septum. Sparge the solution with Argon or Nitrogen for 15 minutes to remove oxygen (O2 is a triplet radical quencher).[1]

-

Irradiation: Seal the puncture with Parafilm.[1] Place the vial 2–3 cm from the Blue LED source.[1] Stir vigorously. Use a fan to maintain temperature < 35°C.[1]

-

Monitoring: Monitor via UPLC-MS at 12 hours. Look for the disappearance of the maleate peak (

shift) and appearance of the M+1 mass of the adduct.-

Checkpoint: If conversion < 20% at 12h, add another 1 mol% catalyst and sparge again.

-

-

Workup: Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Dry organic layer over Na2SO4.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc). The product will likely elute as a mixture of diastereomers.[1][2]

Protocol B: Thermal Radical Addition (High-Throughput)

Application: Functionalization with ethers or acetals (C-H activation).[1] Mechanism: Peroxide-initiated hydrogen atom transfer (HAT).[1]

Reagents[1][3][4]

-

Substrate: (Z)-Diethyl 2,3-dimethylmaleate.[1]

-

Radical Donor/Solvent: Cyclic ether (THF, Dioxane) or Acetal (1,3-dioxolane).[1] Used in large excess (as solvent).[1]

-

Initiator: Benzoyl Peroxide (BPO) or Di-tert-butyl peroxide (DTBP).[1]

Step-by-Step Methodology

-

Preparation: Dissolve (Z)-diethyl 2,3-dimethylmaleate (5.0 mmol, ~1.0 g) directly into the radical donor solvent (20 mL).

-

Initiation: Add Benzoyl Peroxide (0.5 mmol, 10 mol%).

-

Reflux: Heat the mixture to reflux (e.g., 66°C for THF, 101°C for Dioxane) under an inert atmosphere (N2 balloon).

-

Kinetics: Radical additions to tetrasubstituted alkenes are slow.[1] Reaction times of 24–48 hours are standard.[1]

-

Boost: Add additional BPO (5 mol%) every 12 hours to sustain the radical chain.[1]

-

-

Quenching: Cool to room temperature. Reduce the solvent volume via rotary evaporation.[1]

-

Isolation: The residue typically contains the mono-addition product.[1] Purify via vacuum distillation or chromatography.[1]

Data Analysis & Troubleshooting

Expected Analytical Signatures

| Technique | Signal of Interest | Interpretation |

| 1H NMR | Disappearance of olefinic singlet (or quartet if coupled) | Conversion confirmation.[1] |

| 1H NMR | Splitting of Ester Ethyl groups | Creation of chiral centers makes the CH2 of ethyl groups diastereotopic (complex multiplet).[1] |

| 13C NMR | Shift of C=O peaks | Loss of conjugation shifts ester Carbonyls upfield.[1] |

| GC-MS | M+• Peak | Confirmation of 1:1 adduct. Watch for dimerization of the radical donor (background reaction).[1] |

Troubleshooting Guide

-

Problem: No Reaction (Recovery of Starting Material).

-

Problem: Isomerization to Diethyl Dimethylfumarate.

-

Cause: Reversible radical addition.[1] The radical adds, rotates, and eliminates back to the alkene (forming the more stable trans isomer) rather than quenching.

-

Solution: Increase the concentration of the H-atom donor (e.g., add 1,4-cyclohexadiene as a polarity-reversal catalyst or H-donor) to trap the radical faster than it can eliminate.

-

Experimental Workflow Diagram

Figure 2: Decision matrix and workflow for selecting between Photoredox and Thermal protocols.

References

-

Nagasaka, A., et al. (1955).[1][3] Radical Catalyzed Addition of di-n-Propylformal and Diethylacetal to Dimethyl Maleate.[1][3] Bulletin of the Institute for Chemical Research, Kyoto University, 33(3), 85-90.[3] Link[1]

-

McAtee, R. C., et al. (2019).[1] Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction. Beilstein Journal of Organic Chemistry, 15. (Cited for general Giese protocols on electron-deficient alkenes). Link

-

Studer, A., & Curran, D. P. (2016).[1] Catalysis of Radical Reactions: A Radical Chemistry Perspective. Angewandte Chemie International Edition, 55(1), 58-102.[1] (Authoritative review on radical kinetics and steric effects). Link[1]

-

Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013).[1] Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322-5363.[1] Link[1]

Sources

Overcoming low reactivity of (Z)-diethyl 2,3-dimethylmaleate in Diels-Alder

Ticket ID: DA-23DM-Z | Status: Open | Priority: Critical Subject: Overcoming Low Reactivity of (Z)-Diethyl 2,3-Dimethylmaleate

Case Overview: The "Tetrasubstituted Wall"

User Issue: You are attempting a Diels-Alder [4+2] cycloaddition using (Z)-diethyl 2,3-dimethylmaleate as the dienophile. The reaction is failing (0% conversion) or yielding only recovered starting material, even after prolonged reflux in toluene or xylene.

Technical Diagnosis: This substrate represents a "perfect storm" of steric inhibition. While electron-deficient (good for Normal Electron Demand DA), the reactivity is stifled by two critical factors:

-